

# trigonelline Preiss-Handler pathway vs salvage pathway

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## Compound Focus: Trigonelline

CAS No.: 535-83-1

Cat. No.: S573614

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## Experimental Evidence & Protocols

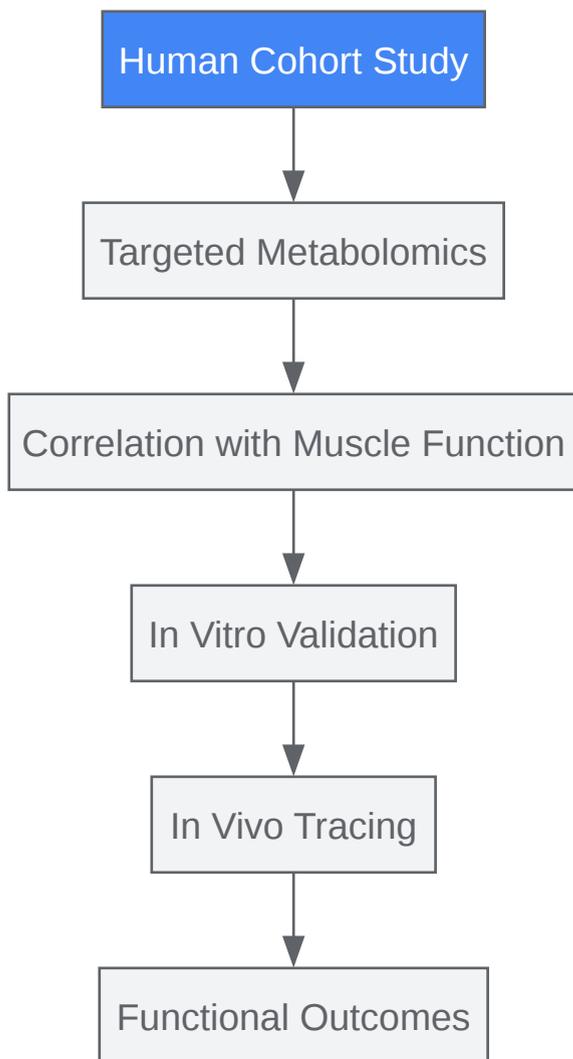
The claims about **trigonelline**'s efficacy are supported by rigorous experimental data, key aspects of which are summarized below.

Experimental Model	Key Protocol Detail	Primary Finding
<b>Human Primary Myotubes</b> (incl. from sarcopenic donors)	Treatment with trigonelline with/without NAMPT inhibitor FK866. NAD <sup>+</sup> measured enzymatically and via LC–HRMS [1].	Increased NAD <sup>+</sup> levels (EC <sub>50</sub> = 315 μM in control; 110 μM in FK866-treated cells). Efficacy was maintained in sarcopenic cells [1].
<b>In Vivo (Mice)</b>	Oral gavage with isotopically labeled trigonelline ([ <sup>13</sup> C-carboxy,-CD <sub>3</sub> ]). NAD <sup>+</sup> incorporation tracked via LC–HRMS in tissues after 2h and wash-out [1].	Labeled trigonelline was bioavailable and elevated NAD <sup>+</sup> levels in liver, muscle, kidney, and blood [1].
<b>Serum Stability Assay</b>	Incubation of precursors in human serum with monitoring over 72 hours [1].	Trigonelline was remarkably stable, while NR and NMN rapidly disappeared, converting to NAM within hours [1].

## Pathways and Workflow Visualization

The following diagram illustrates the distinct routes **Trigonelline** and NMN/NR take to synthesize NAD<sup>+</sup>, which underpins their different biological profiles.

The experimental workflow for validating **Trigonelline** as an NAD<sup>+</sup> precursor, based on the *Nature Metabolism* study, involved a multi-stage approach.



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## Research Implications and Future Directions

The data positions **trigonelline** as a superior candidate for specific therapeutic applications, particularly **age-related sarcopenia**, due to its direct action on muscle NAD<sup>+</sup> and sustained bioavailability [2] [1]. It also offers a non-flushing alternative to nicotinic acid for engaging the Preiss-Handler pathway [2].

However, several challenges and unknowns remain active areas of research, including the **identity of the enzyme responsible for trigonelline demethylation** in mammals [1] [3], and the long-term effects and optimal dosing in humans.

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## References

1. Trigonelline is an NAD<sup>+</sup> precursor that improves muscle ... [nature.com]
2. Trigonelline vs. NMN/NR: Choosing the Right NAD<sup>+</sup> Precursor for Muscle [nbinno.com]
3. Vitamin B3: Metabolism and Functions [themedicalbiochemistrypage.org]

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